3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, nitro, phenoxy, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into aromatic compounds using nitrating agents like nitric acid and sulfuric acid.
Halogenation: Incorporation of chlorine atoms into the aromatic ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: Formation of carbon-carbon or carbon-nitrogen bonds using coupling reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Controlled addition of reactants and catalysts to achieve the desired product.
Continuous Flow Reactors: Efficient and scalable production method with continuous input of reactants and output of products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products Formed
Amino Derivatives: Formed by the reduction of nitro groups.
Oxidized Products: Formed by the oxidation of various functional groups.
Scientific Research Applications
3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(4-chlorophenyl)-N-(3-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-chloro-5-(4-chlorophenyl)-N-(5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of 3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C26H14Cl2F3N5O4 |
---|---|
Molecular Weight |
588.3 g/mol |
IUPAC Name |
3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H14Cl2F3N5O4/c27-15-8-6-14(7-9-15)20-13-21(26(29,30)31)35-24(33-20)22(28)23(34-35)25(37)32-16-10-17(36(38)39)12-19(11-16)40-18-4-2-1-3-5-18/h1-13H,(H,32,37) |
InChI Key |
NUQAOTBLAUAECF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
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